3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine 3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16337707
InChI: InChI=1S/C14H17N5S/c1-10(2)14-17-16-13-6-5-12(18-19(13)14)15-8-7-11-4-3-9-20-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)
SMILES:
Molecular Formula: C14H17N5S
Molecular Weight: 287.39 g/mol

3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

CAS No.:

Cat. No.: VC16337707

Molecular Formula: C14H17N5S

Molecular Weight: 287.39 g/mol

* For research use only. Not for human or veterinary use.

3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine -

Specification

Molecular Formula C14H17N5S
Molecular Weight 287.39 g/mol
IUPAC Name 3-propan-2-yl-N-(2-thiophen-2-ylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Standard InChI InChI=1S/C14H17N5S/c1-10(2)14-17-16-13-6-5-12(18-19(13)14)15-8-7-11-4-3-9-20-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)
Standard InChI Key DZCBKFQDKQUVHR-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN=C2N1N=C(C=C2)NCCC3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular architecture integrates a triazolo[4,3-b]pyridazine scaffold substituted at the 3-position with an isopropyl group and at the 6-position with a 2-(thiophen-2-yl)ethylamine moiety. Its systematic IUPAC name, 3-propan-2-yl-N-(2-thiophen-2-ylethyl)- triazolo[4,3-b]pyridazin-6-amine, reflects this arrangement. Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₁₄H₁₇N₅S
Molecular Weight287.39 g/mol
Canonical SMILESCC(C)C1=NN=C2N1N=C(C=C2)NCCC3=CC=CS3
InChI KeyDZCBKFQDKQUVHR-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar Surface75.9 Ų

The thiophene ring contributes to the compound’s aromaticity and potential π-π stacking interactions, while the isopropyl group enhances lipophilicity, influencing membrane permeability.

Synthesis and Manufacturing

The synthesis of 3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1, triazolo[4,3-b]pyridazin-6-amine involves multi-step heterocyclic condensation reactions. A representative route proceeds as follows:

  • Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones generates the triazole nucleus. For instance, treatment of 3-hydrazinylpyridazine with isobutyraldehyde under acidic conditions yields the 3-isopropyl-triazolo[4,3-b]pyridazine intermediate.

  • Nucleophilic Amination: Subsequent reaction with 2-(thiophen-2-yl)ethylamine introduces the amine substituent at the 6-position. Palladium-catalyzed Buchwald-Hartwig coupling or direct nucleophilic substitution under refluxing ethanol facilitates this step .

Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to achieving yields exceeding 60%. Purification typically involves column chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol.

Biological Activity and Mechanistic Insights

Triazolopyridazines are recognized for their kinase-modulating properties, with structural analogs demonstrating inhibitory activity against c-Met, a receptor tyrosine kinase implicated in tumorigenesis and metastasis . While direct biochemical data for this compound remain limited, computational studies predict high binding affinity to c-Met’s ATP-binding pocket (estimated Ki = 18 nM). Key interactions include:

  • Hydrogen bonding between the triazole nitrogen and Met1160 backbone amide.

  • Hydrophobic contacts between the isopropyl group and Leu1157/Val1092 residues.

  • π-sulfur interactions involving the thiophene ring and Tyr1159.

Additionally, the compound’s logP value (2.8) suggests moderate blood-brain barrier penetration, expanding potential neurological applications.

Future Research Directions

  • In Vivo Pharmacokinetics: Assessing bioavailability and half-life in murine models.

  • Selectivity Profiling: Screening against kinase panels to identify off-target effects.

  • Derivatization: Introducing fluorinated analogs to enhance blood-brain barrier penetration.

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